4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro group at the 4-position of the benzamide moiety and a methoxy group at the 6-position of the benzothiazole ring. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
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Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. For instance, 2-aminothiophenol can react with 6-methoxybenzaldehyde in the presence of a catalyst like hydrochloric acid to form 6-methoxy-1,3-benzothiazole.
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Chlorination: : The benzothiazole derivative is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
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Amidation: : The final step involves the reaction of the chlorinated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
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Substitution Reactions: : The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
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Oxidation and Reduction: : The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiazoles.
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Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Benzothiazole sulfoxides or sulfones.
Reduction: Dihydrobenzothiazoles.
Hydrolysis: 4-chlorobenzoic acid and 6-methoxy-1,3-benzothiazol-2-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes and disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent. It has shown promise in preclinical studies for the treatment of conditions like arthritis and pain management.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also interact with bacterial enzymes like DNA gyrase and dihydrofolate reductase, leading to antimicrobial effects.
Pathways Involved: By inhibiting COX and LOX, it reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Its antimicrobial activity involves the disruption of bacterial DNA replication and protein synthesis.
Comparison with Similar Compounds
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives:
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Similar Compounds
- 4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Uniqueness: : The presence of the methoxy group at the 6-position of the benzothiazole ring imparts unique electronic and steric properties to the compound, potentially enhancing its biological activity and selectivity compared to other derivatives.
Properties
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVRZROUJDMGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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